Cas no 1510731-15-3 (3-methyl-2-(4-methylthiophen-2-yl)butanoic acid)

3-methyl-2-(4-methylthiophen-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid
- EN300-1798022
- 1510731-15-3
-
- インチ: 1S/C10H14O2S/c1-6(2)9(10(11)12)8-4-7(3)5-13-8/h4-6,9H,1-3H3,(H,11,12)
- InChIKey: UESKAGCETCYOOG-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C=C1C(C(=O)O)C(C)C
計算された属性
- せいみつぶんしりょう: 198.07145086g/mol
- どういたいしつりょう: 198.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1798022-1.0g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1798022-0.5g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1798022-2.5g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1798022-0.05g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1798022-0.1g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1798022-0.25g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1798022-1g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1798022-5.0g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1798022-10.0g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1798022-10g |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid |
1510731-15-3 | 10g |
$5837.0 | 2023-09-19 |
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
3-methyl-2-(4-methylthiophen-2-yl)butanoic acidに関する追加情報
Introduction to 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid (CAS No. 1510731-15-3)
3-methyl-2-(4-methylthiophen-2-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1510731-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a methyl group and a thiophene ring, contribute to its unique chemical properties and make it a subject of interest for further exploration.
The molecular structure of 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid consists of a butanoic acid backbone substituted with a 4-methylthiophene moiety at the second carbon position. This arrangement imparts specific electronic and steric properties to the molecule, which can influence its reactivity and interactions with biological targets. The thiophene ring, a five-membered heterocyclic compound containing sulfur, is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of more complex molecules.
In recent years, there has been a growing interest in thiophene-based compounds due to their demonstrated efficacy in various therapeutic areas. Studies have shown that molecules incorporating thiophene rings can exhibit potent pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the methyl group in 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid further enhances its potential by influencing the molecule's solubility and metabolic stability, which are critical factors in drug development.
One of the most compelling aspects of 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid is its role as a building block in the synthesis of more complex pharmacologically active agents. Researchers have leveraged its structural framework to develop novel compounds with improved therapeutic profiles. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify specific regions of the molecule allows chemists to fine-tune its properties, leading to the discovery of new drugs with enhanced efficacy and reduced side effects.
The synthesis of 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and functional group transformations. Advanced techniques such as cross-coupling reactions have also been employed to introduce additional substituents into the thiophene ring, expanding the compound's chemical diversity. These synthetic strategies highlight the compound's versatility and its suitability for further derivatization.
From a biological perspective, 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid has been studied for its interaction with various enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Additionally, its ability to modulate receptor activity makes it a promising candidate for developing treatments targeting neurological disorders. The compound's dual functionality—combining an acidic group with an aromatic heterocycle—makes it particularly interesting for designing molecules that can interact with multiple biological targets simultaneously.
The pharmaceutical industry has taken notice of the potential applications of 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid, leading to several ongoing clinical trials and preclinical studies. These investigations aim to evaluate its safety profile and therapeutic efficacy in various disease models. The results from these studies could pave the way for new treatment options across multiple therapeutic areas. Furthermore, the compound's compatibility with green chemistry principles has made it an attractive candidate for sustainable drug development initiatives.
As research continues to uncover new applications for 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid, its significance in medicinal chemistry is likely to grow. The compound's unique structural features offer a rich foundation for innovation, enabling scientists to explore novel therapeutic strategies. With advancements in synthetic methodologies and computational modeling, the future looks promising for this versatile molecule.
In conclusion, 3-methyl-2-(4-methylthiophen-2-yl)butanoic acid (CAS No. 1510731-15-3) represents a significant advancement in pharmaceutical research due to its structural complexity and diverse biological activities. Its role as a key intermediate in drug development underscores its importance in addressing various health challenges. As scientists continue to unravel its potential, this compound is poised to make substantial contributions to modern medicine.
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